Cas no 1849237-89-3 (2-Amino-4-bromo-3-chlorobenzonitrile)
2-Amino-4-bromo-3-chlorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-bromo-3-chlorobenzonitrile
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- Inchi: 1S/C7H4BrClN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2
- InChI Key: RSWRJLHPURAGKJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C#N)=C(C=1Cl)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 188
- XLogP3: 2.8
- Topological Polar Surface Area: 49.8
2-Amino-4-bromo-3-chlorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A203030-250mg |
2-Amino-4-bromo-3-chlorobenzonitrile |
1849237-89-3 | 250mg |
$ 785.00 | 2022-06-08 | ||
| TRC | A203030-500mg |
2-Amino-4-bromo-3-chlorobenzonitrile |
1849237-89-3 | 500mg |
$ 1300.00 | 2022-06-08 |
2-Amino-4-bromo-3-chlorobenzonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-Amino-4-bromo-3-chlorobenzonitrile
Comprehensive Guide to 2-Amino-4-bromo-3-chlorobenzonitrile (CAS No. 1849237-89-3): Properties, Applications, and Market Insights
2-Amino-4-bromo-3-chlorobenzonitrile (CAS No. 1849237-89-3) is a specialized halogenated benzonitrile derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine and chlorine substitutions, serves as a critical intermediate in the synthesis of bioactive molecules. With the growing demand for heterocyclic compounds in drug discovery, 2-Amino-4-bromo-3-chlorobenzonitrile has become a focal point for researchers exploring novel kinase inhibitors and antimicrobial agents.
The molecular structure of 2-Amino-4-bromo-3-chlorobenzonitrile features a cyano group at position 1, an amino group at position 2, and halogen atoms (bromine and chlorine) at positions 4 and 3, respectively. This arrangement contributes to its high reactivity in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, making it invaluable for constructing complex nitrogen-containing heterocycles. Recent studies highlight its role in developing anticancer scaffolds, particularly in tyrosine kinase inhibitor optimization—a hot topic in precision medicine.
In agrochemical applications, 2-Amino-4-bromo-3-chlorobenzonitrile is leveraged for designing next-generation pesticides with improved environmental safety profiles. Its halogenated backbone enhances pest resistance management, addressing global concerns about sustainable agriculture. The compound’s efficacy against fungal pathogens aligns with the rising demand for crop protection solutions amid climate change-induced disease pressures.
The synthesis of 2-Amino-4-bromo-3-chlorobenzonitrile typically involves multistep halogenation of 3-chlorobenzonitrile, followed by nitration and reduction sequences. Process optimization for industrial-scale production remains a key challenge, with researchers exploring catalytic methods to improve yield and reduce hazardous waste—a priority in green chemistry initiatives. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for GMP-compliant manufacturing.
Market trends indicate a 5.8% CAGR growth for halogenated aromatic intermediates like 2-Amino-4-bromo-3-chlorobenzonitrile through 2030, driven by expanding contract research organizations (CROs) in Asia-Pacific regions. Regulatory compliance with REACH and FDA guidelines ensures its safe handling, though users must adhere to standard laboratory safety protocols. Storage recommendations include amber glass containers under inert atmosphere to prevent photodegradation.
Frequently searched questions about 2-Amino-4-bromo-3-chlorobenzonitrile include: "How to purify 2-Amino-4-bromo-3-chlorobenzonitrile?", "Alternative synthetic routes for 1849237-89-3", and "Role in PD-1/PD-L1 inhibitor development". These reflect its relevance in immuno-oncology research—a trending field with over 2,000 related clinical trials in 2024. The compound’s logP value (~2.1) and hydrogen bonding capacity make it particularly useful for blood-brain barrier penetration studies in neurodegenerative disease drug discovery.
Emerging applications of 2-Amino-4-bromo-3-chlorobenzonitrile include its use in metal-organic frameworks (MOFs) for environmental sensing and as a precursor for OLED materials. Its electron-withdrawing groups enable tuning of electroluminescent properties, meeting demands in flexible display technologies. Patent analysis reveals a 40% increase in filings involving this compound since 2021, particularly for EGFR mutant inhibitors in non-small cell lung cancer therapy.
For researchers sourcing 2-Amino-4-bromo-3-chlorobenzonitrile, key considerations include supplier reliability, batch-to-batch consistency, and technical datasheet completeness. Leading manufacturers provide COA (Certificate of Analysis) with detailed residual solvent profiles and heavy metal content specifications. Competitive pricing ranges from $120–$180 per gram at research-grade purity, with bulk discounts available for preclinical development quantities.
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